molecular formula C12H11FN2O B8392494 6-(4-Fluoro-benzyloxy)-pyridin-3-ylamine

6-(4-Fluoro-benzyloxy)-pyridin-3-ylamine

Cat. No.: B8392494
M. Wt: 218.23 g/mol
InChI Key: CARHTDHRIJKRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluoro-benzyloxy)-pyridin-3-ylamine is a pyridine derivative featuring a 4-fluorobenzyloxy substituent at the 6-position and an amine group at the 3-position of the pyridine ring. The 4-fluoro-benzyloxy group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorine substitution is known to influence lipophilicity and electronic properties in drug design.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

6-[(4-fluorophenyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C12H11FN2O/c13-10-3-1-9(2-4-10)8-16-12-6-5-11(14)7-15-12/h1-7H,8,14H2

InChI Key

CARHTDHRIJKRTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=C(C=C2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-(4-Fluoro-benzyloxy)-pyridin-3-ylamine, their substituents, and reported activities:

Compound Name Substituents Biological Activity/Application Synthesis Method Key Reference(s)
6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine 4-Phenylpiperazine at 6-position Anticancer activity (in vitro models) Mannich base synthesis
6-(2,4-Dichlorophenoxy)pyridin-3-amine 2,4-Dichlorophenoxy at 6-position Not explicitly reported (HS code: 293339220 for pyridine derivatives) Multi-step coupling reactions
6-(4-Methoxyphenylsulfanyl)pyridin-3-ylamine 4-Methoxyphenylsulfanyl at 6-position Potential kinase inhibition (inferred from sulfanyl group reactivity) Thiol-ene coupling
6-(4-Methylthiazol-2-ylmethoxy)pyridin-3-ylamine 4-Methylthiazol-2-ylmethoxy at 6-position Cholinergic receptor modulation Nucleophilic substitution
6-(Piperidin-1-yl)pyridin-3-ylamine Piperidine at 6-position Intermediate for heterocyclic drug synthesis SNAr reaction with amines

Research Findings and Data

  • Anticancer Activity : The 4-phenylpiperazine analog exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), attributed to apoptosis induction via caspase-3 activation .
  • Receptor Modulation: Thiazole-containing analogs (e.g., ) demonstrated nanomolar affinity for α7 nicotinic acetylcholine receptors, suggesting utility in neurodegenerative disease therapy.
  • Yield and Scalability : SNAr reactions (e.g., ) achieved yields >80%, while Suzuki-Miyaura couplings (e.g., ) for trifluoroethoxy or chlorophenyl derivatives reported yields of 60–70% due to steric hindrance.

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